

Chirality and optical rotation of (S)-(+)-4-Methyl-2-pentanol

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Compound of Interest

Compound Name: (S)-(+)-4-Methyl-2-pentanol

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An In-depth Technical Guide to the Chirality and Optical Rotation of **(S)-(+)-4-Methyl-2-pentanol**

Introduction: Chirality and Optical Activity

Chirality is a fundamental concept in stereochemistry, describing molecules that are non-superimposable on their mirror images, much like a pair of hands. These mirror-image isomers are known as enantiomers. While enantiomers share identical physical properties such as boiling point, melting point, and density, they differ in their interaction with plane-polarized light. [1] A chiral compound will rotate the plane of this light, a phenomenon known as optical activity. [2][3] Compounds that rotate light clockwise are termed dextrorotatory (+) and those that rotate it counter-clockwise are levorotatory (-). [3][4]

(S)-(+)-4-Methyl-2-pentanol is a chiral secondary alcohol that serves as a valuable building block in asymmetric synthesis. [5] Its specific stereochemistry and resulting optical properties are critical for its application in the development of pharmaceuticals and other fine chemicals. This guide provides a detailed overview of the stereochemistry, optical rotation, and relevant experimental protocols for **(S)-(+)-4-Methyl-2-pentanol**.

Structure and Stereochemistry

4-Methyl-2-pentanol possesses a single stereocenter at the second carbon atom (C2), the carbon bearing the hydroxyl (-OH) group. [5] This chiral center gives rise to two enantiomers: (R)-(-)-4-Methyl-2-pentanol and **(S)-(+)-4-Methyl-2-pentanol**. [5]

The absolute configuration is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. For 4-methyl-2-pentanol, the four groups attached to the chiral C2 are prioritized as follows:

- -OH (highest atomic number)
- -CH₂CH(CH₃)₂ (isobutyl group)
- -CH₃ (methyl group)
- -H (lowest atomic number)

To determine the configuration, the molecule is oriented so the lowest-priority group (-H) points away from the viewer.^[5] For the (S) enantiomer, tracing the path from priority 1 to 2 to 3 follows a counter-clockwise direction.

Caption: Cahn-Ingold-Prelog (CIP) priority assignment for (S)-4-Methyl-2-pentanol.

Physical and Chiroptical Properties

The enantiomers of 4-Methyl-2-pentanol are physically identical except for the direction in which they rotate plane-polarized light. The magnitude of this rotation is quantified by the specific rotation, $[\alpha]$. It is a characteristic physical property of a chiral compound.^[2]

Property	(S)-(+)-4-Methyl-2-pentanol	(R)-(-)-4-Methyl-2-pentanol
CAS Number	24436-17-9	16404-54-9 ^[5]
Molecular Formula	C ₆ H ₁₄ O ^{[5][6][7]}	C ₆ H ₁₄ O ^{[5][6][7]}
Molecular Weight	102.17 g/mol ^{[5][8]}	102.17 g/mol ^{[5][8]}
Boiling Point	130-133 °C ^{[5][8]}	130-132 °C ^[5]
Density (25 °C)	~0.802 g/mL ^{[5][9]}	0.802 g/mL ^[5]
Refractive Index (n _{20/D})	~1.411 ^[5]	1.411 ^[5]
Specific Rotation $[\alpha]$	+21° (Neat, predicted)	-21° (Neat) ^[5]

Note: The specific rotation for the (S)-enantiomer is inferred to be equal in magnitude and opposite in sign to the reported value for the (R)-enantiomer, as is characteristic of enantiomeric pairs.[2]

Experimental Protocols

Measurement of Specific Rotation

The specific rotation ($[\alpha]$) is calculated from the observed rotation (α) using a polarimeter.[3]

The standard equation is:

$$[\alpha]^T_\lambda = \alpha / (l \times c)$$

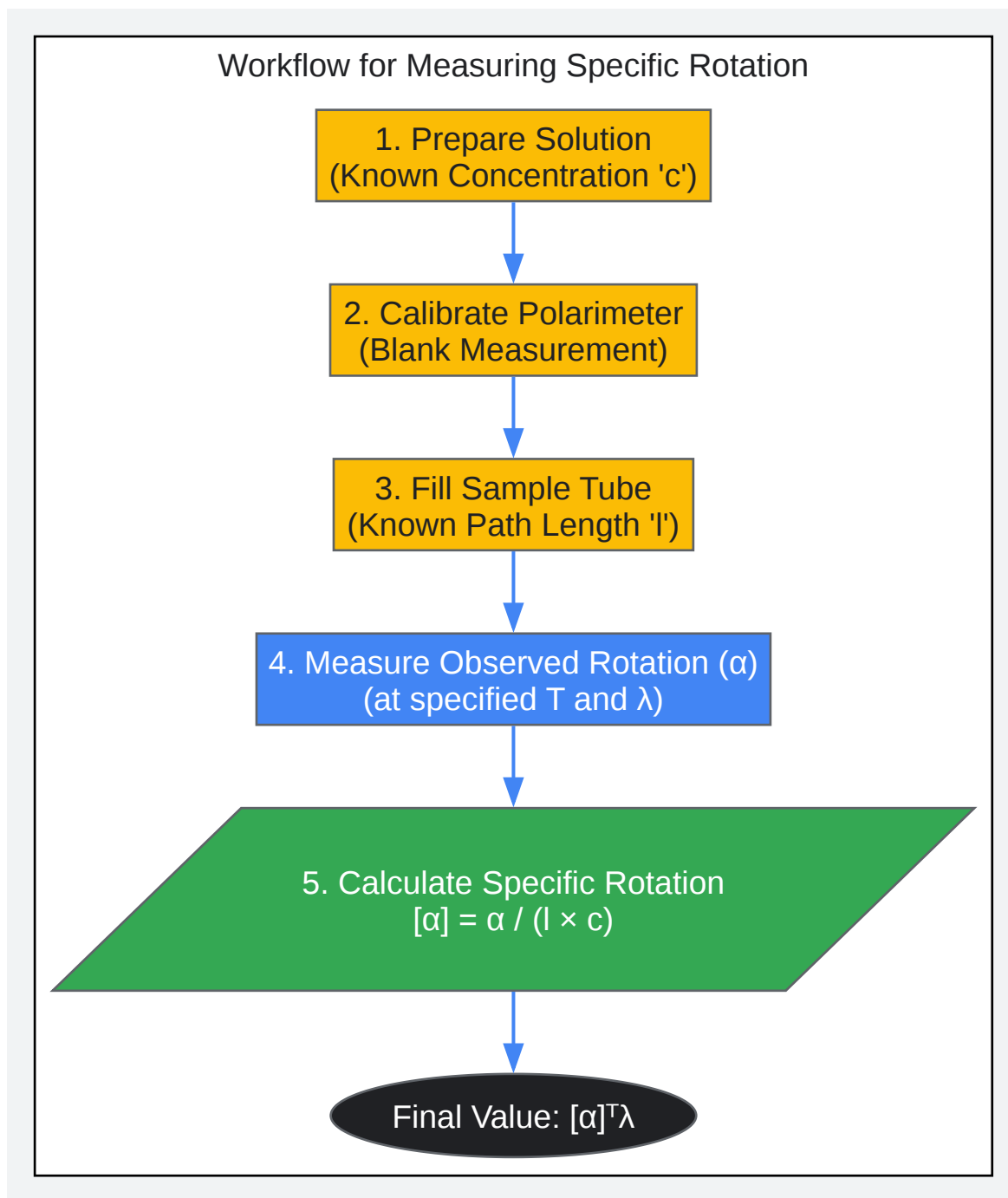
Where:

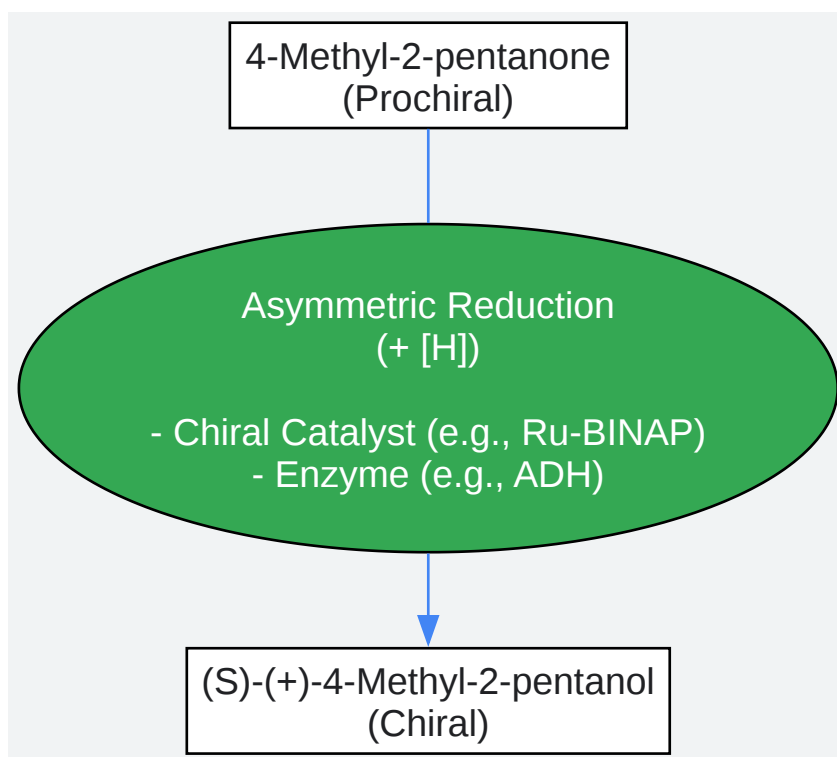
- α is the observed rotation in degrees.[1]
- l is the path length of the sample tube in decimeters (dm).[4]
- c is the concentration of the sample in g/mL.[1][4]
- λ is the wavelength of the light (typically the sodium D-line, 589 nm).[2][3]
- T is the temperature in degrees Celsius.[2]

Methodology:

- **Sample Preparation:** Prepare a solution of **(S)-(+)-4-Methyl-2-pentanol** of known concentration (c) in a suitable achiral solvent or use the neat liquid.
- **Instrument Calibration:** Calibrate the polarimeter using a blank (the pure solvent or an empty cell for a neat sample).
- **Measurement:** Fill the polarimeter sample tube (of known length, l) with the sample solution, ensuring no air bubbles are present.
- **Data Acquisition:** Measure the observed rotation (α) at a specified temperature and wavelength (e.g., 25 °C and 589 nm).

- Calculation: Use the formula above to calculate the specific rotation.





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